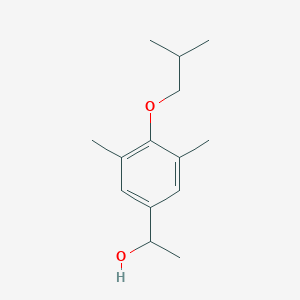
1-(4-iso-Butoxy-3,5-dimethylphenyl)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-iso-Butoxy-3,5-dimethylphenyl)ethanol is an organic compound with the molecular formula C14H22O2 It is characterized by the presence of a butoxy group and two methyl groups attached to a phenyl ring, along with an ethanol group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-iso-Butoxy-3,5-dimethylphenyl)ethanol typically involves the alkylation of 3,5-dimethylphenol with iso-butyl bromide in the presence of a base, followed by reduction of the resulting ketone to the corresponding alcohol. The reaction conditions often include:
Base: Sodium hydroxide or potassium carbonate
Solvent: Dimethyl sulfoxide or acetone
Temperature: 60-80°C
Reduction: Sodium borohydride or lithium aluminum hydride
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-iso-Butoxy-3,5-dimethylphenyl)ethanol undergoes various chemical reactions, including:
Oxidation: Conversion to the corresponding ketone using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: Further reduction to the corresponding alkane using strong reducing agents.
Substitution: Halogenation or nitration of the aromatic ring under appropriate conditions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.
Reduction: Sodium borohydride in ethanol, lithium aluminum hydride in ether.
Substitution: Bromine in carbon tetrachloride, nitric acid in sulfuric acid.
Major Products
Oxidation: 1-(4-iso-Butoxy-3,5-dimethylphenyl)ethanone
Reduction: 1-(4-iso-Butoxy-3,5-dimethylphenyl)ethane
Substitution: 1-(4-iso-Butoxy-3,5-dimethylphenyl)-2-bromoethanol, 1-(4-iso-Butoxy-3,5-dimethylphenyl)-2-nitroethanol
Applications De Recherche Scientifique
1-(4-iso-Butoxy-3,5-dimethylphenyl)ethanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(4-iso-Butoxy-3,5-dimethylphenyl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(4-Butoxy-3,5-dimethylphenyl)ethanol
- 1-(4-iso-Propoxy-3,5-dimethylphenyl)ethanol
- 1-(4-iso-Butoxy-2,6-dimethylphenyl)ethanol
Uniqueness
1-(4-iso-Butoxy-3,5-dimethylphenyl)ethanol is unique due to the specific positioning of the butoxy and methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different physical properties, such as solubility and melting point, as well as distinct interactions with biological targets.
Propriétés
Formule moléculaire |
C14H22O2 |
|---|---|
Poids moléculaire |
222.32 g/mol |
Nom IUPAC |
1-[3,5-dimethyl-4-(2-methylpropoxy)phenyl]ethanol |
InChI |
InChI=1S/C14H22O2/c1-9(2)8-16-14-10(3)6-13(12(5)15)7-11(14)4/h6-7,9,12,15H,8H2,1-5H3 |
Clé InChI |
VHTBCFVFDCKZFX-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1OCC(C)C)C)C(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[1,1'-Biphenyl]-4-propanol, beta-amino-, (betaR)-](/img/structure/B12644621.png)

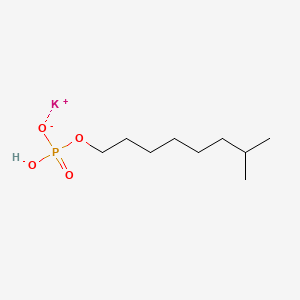
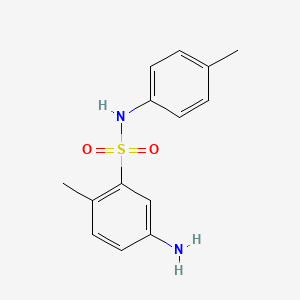
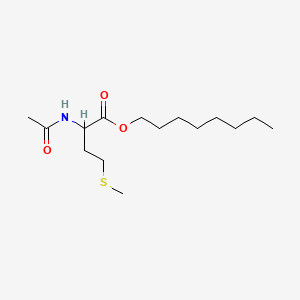

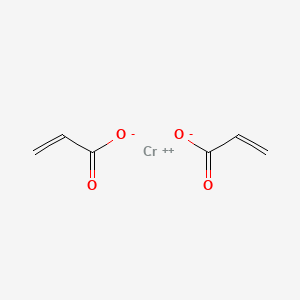
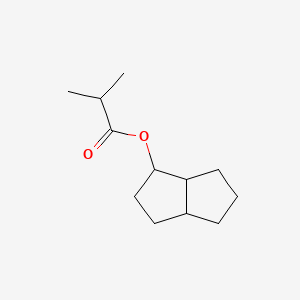


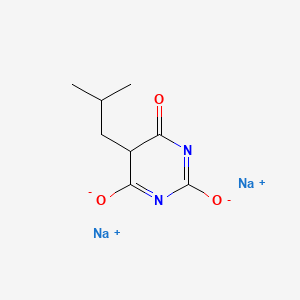
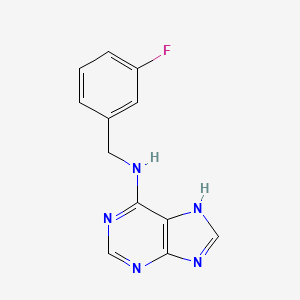

![Benzenesulfonamide, 3-(hexahydro-1H-1,4-diazepin-1-yl)-4-methoxy-N-[3-(methoxymethyl)phenyl]-](/img/structure/B12644703.png)
